Isocyclogeraniol

Description

Historical Context and Discovery within Monoterpenoid Chemistry

The precise discovery of Isocyclogeraniol is not extensively documented in a singular historical account. However, its emergence is deeply rooted in the 20th-century quest for novel fragrance ingredients. The development of powerful synthetic organic reactions, such as the Diels-Alder reaction discovered in 1928, provided chemists with the tools to create complex cyclic structures, which are hallmarks of many aroma chemicals. perfumerflavorist.com The synthesis and characterization of compounds like this compound were part of a broader industrial and academic effort to create new scent profiles and to find stable, cost-effective alternatives to natural extracts. This era saw the exploration of numerous monoterpenoid derivatives for their olfactory properties, with this compound being one such molecule investigated for its unique scent characteristics. perfumerflavorist.comcosmeticsciencetechnology.com

Structural Classification and Stereochemical Considerations

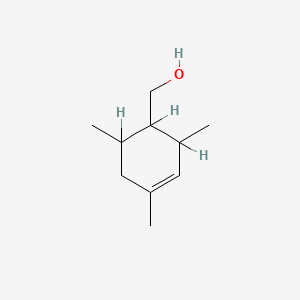

This compound is structurally classified as a cyclic monoterpene alcohol. vulcanchem.com Its chemical structure consists of a cyclohexene (B86901) ring substituted with three methyl groups and a primary alcohol (methanol) group. vulcanchem.com The IUPAC name for the compound is (2,4,6-trimethylcyclohex-3-en-1-yl)methanol. The presence of multiple chiral centers means that this compound can exist in various stereoisomeric forms. nih.gov Documentation often refers to the commercial product as a mixture of isomers, with its stereochemistry designated as "MIXED". nih.gov It is noted that unless a specific stereoisomer is designated, the name can refer to a mixture of cis and trans isomers. google.comgoogleapis.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 68527-77-5 | vulcanchem.com |

| Molecular Formula | C10H18O | |

| Molecular Weight | 154.25 g/mol | |

| IUPAC Name | (2,4,6-trimethylcyclohex-3-en-1-yl)methanol | |

| Boiling Point | 209.5 - 210°C at 760 mmHg | chemicalbook.com |

| Density | 0.874 g/cm³ | |

| Synonyms | 2,4,6-Trimethyl-3-cyclohexene-1-methanol, 3-Cyclohexene-1-methanol, 2,4,6-trimethyl- | vulcanchem.com |

Significance of this compound in Advanced Chemical and Biological Research

The primary significance of this compound lies in its application within the fragrance industry. vulcanchem.com It is valued for its distinctive spicy, green, and floral odor, often described as belonging to the carnation family. specialchem.comiff.comcore.ac.uk It serves as a long-lasting and effective blender in perfume compositions. specialchem.com A notable application is its use to impart a floral, spicy character similar to eugenol (B1671780), but without the tendency of eugenol to cause discoloration in certain product formulations. cosmeticsciencetechnology.com

Beyond its direct use as a fragrance, this compound is a valuable synthetic intermediate. For instance, it can undergo a rapid acid-catalyzed cyclization to yield 1,3,5-trimethyl-2-oxabicyclo(2,2,2)octane, a compound with a distinct woody and eucalyptus-like scent. perfumerflavorist.com

In biological research, this compound has been identified as a volatile compound in the essential oil of the milkweed plant Calotropis acia and in certain species of Chinese wild grapes. researchgate.netresearchgate.net While comprehensive studies on its specific biological activities are limited, research into structurally similar compounds suggests potential for antioxidant and anti-inflammatory properties, indicating a possible avenue for future investigation. ontosight.ai It is also included in databases for computational toxicology and next-generation risk assessment, where it serves as a reference chemical for evaluating the properties of structural analogues. ljmu.ac.uk

Current Research Trends and Unaddressed Challenges

Current research continues to focus on the use of this compound in consumer products and its role in modern perfumery. iff.com However, this has also highlighted significant gaps and challenges, particularly in its toxicological profile.

A major unaddressed challenge is the lack of comprehensive, substance-specific toxicity data. vulcanchem.com Risk assessments for endpoints such as repeated dose and reproductive toxicity often rely on the Threshold of Toxicological Concern (TTC) approach, which is a generalized method used when specific experimental data are unavailable. vulcanchem.com This reliance indicates a clear need for further research to establish specific No-Observed-Adverse-Effect Levels (NOAELs) for this compound to allow for more refined safety assessments. vulcanchem.com

Another area of challenge is in understanding its skin sensitization potential. While it is generally considered a weak skin sensitizer, conflicting results have been reported from different assay types, such as the Local Lymph Node Assay (LLNA) versus the Buehler test and human patch tests.

Furthermore, comprehensive ecotoxicological data on its effects on aquatic and terrestrial organisms are limited, representing another critical research gap that needs to be addressed for a complete environmental risk assessment. vulcanchem.com Future research will likely focus on filling these data gaps through experimental studies and advanced computational modeling to better characterize the human health and environmental profile of this widely used fragrance ingredient. ljmu.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethylcyclohex-3-en-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7-4-8(2)10(6-11)9(3)5-7/h4,8-11H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXUBGVVJLVCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(C1CO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052414 | |

| Record name | 2,4,6-Trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68527-77-5 | |

| Record name | Isocyclogeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyclogeraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCYCLOGERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQV9RE56X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Isocyclogeraniol and Its Stereoisomers

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The synthesis of the isocyclogeraniol scaffold typically originates from acyclic precursors like geraniol (B1671447) or its derivatives. The core transformation is an intramolecular cyclization, a process that presents significant challenges in selectivity.

Chemo-selectivity : In a molecule with multiple reactive sites, such as the two double bonds and the hydroxyl group in geraniol, a chemoselective reaction targets only one of these functional groups.

Regio-selectivity : During the ring-forming step, regioselectivity dictates which of the two double bonds participates in the cyclization and where the new carbon-carbon bond forms, leading to different ring structures.

Stereo-selectivity : This determines the three-dimensional arrangement of the substituents on the newly formed cyclohexane (B81311) ring, leading to different diastereomers (e.g., cis/trans isomers).

A prominent strategy for achieving controlled cyclization is through metal-catalyzed intramolecular reactions. For instance, a highly regioselective intramolecular electrophilic hydroarylation has been demonstrated using a geraniol derivative. pku.edu.cn In this approach, a ruthenium(III) chloride (RuCl₃) catalyst facilitates the cyclization, leading to a tricyclic intermediate with excellent selectivity. pku.edu.cn The reaction mechanism involves the formation of a carbocation, which is then attacked by an electron-rich part of the molecule to form the cyclic system. The choice of catalyst and reaction conditions is paramount to directing the reaction towards the desired isomer and preventing the formation of byproducts. pku.edu.cnvaia.com Classic acid-catalyzed cyclizations of geraniol often yield a mixture of products, including α-terpineol, highlighting the need for more advanced, selective methods. vaia.comchemicalforums.com

Asymmetric Synthesis Approaches for Enantiopure this compound

As with many chiral molecules in the fragrance industry, the different enantiomers of this compound can exhibit distinct olfactory properties. uclm.es Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is therefore highly desirable. chiralpedia.com This can be achieved by using a chiral catalyst, a chiral auxiliary, or by starting from a chiral precursor. uclm.esfrontiersin.org

While direct asymmetric synthesis of this compound is not widely documented, chemoenzymatic methods provide a powerful and established route to obtain enantiopure terpene derivatives. researchgate.netfrontiersin.org A highly relevant strategy involves the kinetic resolution of a racemic mixture.

A key example is the enantioselective bio-hydrolysis of racemic epoxides derived from geraniol. researchgate.net In this process, epoxide hydrolases selectively open one enantiomer of the epoxide to form a diol, leaving the other enantiomer unreacted and in high enantiomeric purity. This method has been shown to achieve excellent enantiomeric excess (ee) of over 95% for geraniol-derived substrates. researchgate.net The resulting enantiopure epoxide or diol can then be converted into enantiopure this compound through further chemical steps. This chemoenzymatic approach combines the selectivity of enzymes with the versatility of chemical synthesis. mdpi.comacademie-sciences.fr

Another analogous method is the stereoselective synthesis of whisky lactone isomers, where whole cells of bacteria from the genus Rhodococcus are used to selectively oxidize racemic diols, yielding enantiomerically pure lactones. frontiersin.org Such biocatalytic resolutions are a cornerstone of producing enantiopure compounds for specialized applications. chiralpedia.commdpi.com

Catalytic Strategies in this compound Production

Catalysis is fundamental to the modern synthesis of this compound, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. frontiersin.org These strategies are broadly categorized into organocatalysis, metal-mediated catalysis, and biocatalysis.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.gov In the context of this compound synthesis, chiral Brønsted acids, such as BINOL-derived phosphoric acids, are potent catalysts for asymmetric cyclization reactions. nih.gov

The mechanism involves the protonation of the hydroxyl group of a precursor like geraniol by the chiral organocatalyst. This initiates the formation of a carbocation within a chiral environment. The non-covalent interactions between the reaction intermediate and the catalyst guide the intramolecular cyclization, favoring the formation of one enantiomer over the other. nih.gov This approach avoids the use of potentially toxic or expensive metals and has become a powerful tool in asymmetric synthesis.

Transition metal catalysis is a well-established and powerful method for constructing complex molecular architectures. thieme.de As mentioned previously, ruthenium catalysts have been successfully employed for the regioselective cyclization of geraniol derivatives. pku.edu.cn

The general principle involves a metal complex that activates the substrate towards the desired transformation. Lewis acidic metal catalysts can coordinate to the hydroxyl group of geraniol, facilitating its departure and the generation of a carbocationic intermediate that subsequently cyclizes. The ligands attached to the metal center play a crucial role in controlling the reaction's selectivity. The development of chiral cyclopentadienyl (B1206354) (Cpₓ) ligands, for instance, has enabled a wide range of highly enantioselective C–H functionalization and cyclization reactions catalyzed by rhodium and iridium complexes. snnu.edu.cn

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. mdpi.comnih.gov Attempts have been made to use enzymes for the direct cyclization of geraniol. For example, the substrate specificity of squalene-hopene cyclase was tested with geraniol, but no cyclization occurred, whereas the longer-chain analogue farnesol (B120207) was cyclized efficiently. rsc.org This highlights the exquisite selectivity of enzymes, which can be a limitation if the natural enzyme does not accept the desired substrate.

More successfully, chemoenzymatic strategies combine the strengths of both chemical and enzymatic steps. academie-sciences.frchemrxiv.org As described in section 2.2, enzymes like epoxide hydrolases or alcohol dehydrogenases from microorganisms can be used to resolve racemic mixtures of this compound precursors with very high enantioselectivity. researchgate.netfrontiersin.org These processes are advantageous as they occur under mild conditions (ambient temperature and neutral pH) and are environmentally benign. mdpi.com

Metal-mediated Catalysis

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. The synthesis of this compound is an area where these principles can be readily applied.

By leveraging renewable feedstocks like geraniol and employing highly selective catalytic systems—especially biocatalysis—the synthesis of this compound can be performed in a manner that is both economically viable and environmentally responsible.

Biosynthetic Pathways and Metabolic Engineering of Isocyclogeraniol

Elucidation of Precursor Isoprenoid Pathways (e.g., MEP Pathway)

All isoprenoids, including isocyclogeraniol, are derived from the fundamental C5 precursors, IPP and DMAPP. researchgate.net In nature, two primary and independent metabolic routes are responsible for their synthesis: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. chemicalbook.comnih.gov

The MEP pathway, also known as the non-mevalonate pathway, is crucial for the biosynthesis of monoterpenes in plant plastids and is the operative pathway in most bacteria. researchgate.netchemicalbook.com This pathway begins with the condensation of two central metabolites: pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). researchgate.net The process involves a sequence of seven enzymatic reactions to yield both IPP and DMAPP. vaia.com Because the MEP pathway is present in many pathogens but absent in humans, its enzymes are considered attractive targets for the development of novel antibiotics and herbicides. chemicalbook.com

The key enzymatic steps of the MEP pathway are outlined below:

| Step | Enzyme | Abbreviation | Reaction |

| 1 | 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.net |

| 2 | DXP reductoisomerase | DXR (IspC) | Reductive isomerization of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). researchgate.net |

| 3 | MEP cytidylyltransferase | IspD | Activation of MEP with cytidine (B196190) triphosphate (CTP) to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). researchgate.net |

| 4 | CDP-ME kinase | IspE | Phosphorylation of CDP-ME to produce CDP-ME 2-phosphate (CDP-MEP). researchgate.net |

| 5 | MEcPP synthase | IspF | Cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). researchgate.netresearchgate.net |

| 6 | HMBPP synthase | IspG | Reductive ring-opening of MEcPP to yield (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP). researchgate.net |

| 7 | HMBPP reductase | IspH | Final reduction of HMBPP to produce a mixture of IPP and DMAPP. researchgate.net |

This table details the sequential enzymatic reactions of the MEP pathway responsible for synthesizing the universal isoprenoid precursors, IPP and DMAPP.

Once synthesized, one molecule of DMAPP is condensed with one molecule of IPP by the enzyme geranyl diphosphate (B83284) synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes, including the putative precursor to this compound. chemicalbook.com

Identification and Characterization of this compound Synthase Enzymes

The formation of this compound from an acyclic precursor like geranyl diphosphate (GPP) requires a specific cyclization reaction catalyzed by a terpene synthase (TPS), also known as a terpene cyclase. researchgate.net Despite the identification of this compound in various plants, such as Calotropis procera and some wild grape species (Vitis spp.), a specific "this compound synthase" enzyme has not yet been isolated, purified, or characterized from any natural source. researchgate.netijtsrd.com

Terpene synthases are the key enzymes responsible for generating the vast structural diversity of terpenoid skeletons. nih.gov The enzyme that produces this compound would belong to the monoterpene synthase subfamily. These enzymes typically utilize GPP as a substrate, catalyzing its ionization and subsequent cyclization into a variety of cyclic structures. nih.gov The specific amino acid residues within the enzyme's active site create a template that directs the folding of the flexible GPP substrate and stabilizes specific carbocationic intermediates, ultimately determining the final product structure. nih.gov The isolation and characterization of the specific synthase responsible for this compound production is a necessary step for its biotechnological production.

Genetic Engineering Strategies for Enhanced Microbial Production (e.g., E. coli, S. cerevisiae)

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising platform for the sustainable production of valuable isoprenoids. nih.gov While the production of this compound has not been specifically reported, the established strategies for other monoterpenes, such as geraniol (B1671447), provide a clear blueprint. nih.govresearchgate.net The core of this approach involves two main components: enhancing the precursor supply and expressing a specific terpene synthase.

Enhancing Precursor Supply: The host organism must be engineered to produce high levels of the GPP precursor. In E. coli, this is typically achieved by overexpressing rate-limiting genes of its native MEP pathway (e.g., dxs, idi, ispA). Alternatively, the entire MVA pathway from yeast can be heterologously expressed in E. coli to boost the isoprenoid pool. In S. cerevisiae, which naturally uses the MVA pathway, efforts focus on upregulating key MVA pathway genes, such as tHMG1 (a truncated version of HMG-CoA reductase) and IDI1 (isopentenyl diphosphate isomerase). nih.gov

Expressing a Functional Synthase: A gene encoding a terpene synthase that produces the desired product must be introduced and expressed in the engineered host. For this compound, this would require the currently unidentified this compound synthase gene. Once identified, the gene would be codon-optimized for the chosen microbial host to ensure high levels of functional enzyme expression.

The table below summarizes common strategies used in microbial hosts that would be applicable for this compound production.

| Strategy | Host Organism | Description |

| Precursor Pathway Engineering | E. coli | Overexpression of key genes in the native MEP pathway (dxs, ispF, ispH) or introduction of the heterologous MVA pathway. |

| S. cerevisiae | Upregulation of the native MVA pathway by overexpressing genes like tHMG1, ERG10, HMGS, and IDI1. nih.gov | |

| Synthase Expression | E. coli / S. cerevisiae | Heterologous expression of a codon-optimized gene for a specific monoterpene synthase (e.g., a putative this compound synthase). |

| Process Optimization | E. coli / S. cerevisiae | Optimization of fermentation conditions (media, temperature, pH) and use of biphasic culture with an organic solvent overlay to capture the product and reduce host toxicity. nih.gov |

| Pathway Compartmentalization | S. cerevisiae | Targeting pathway enzymes to specific organelles, like the mitochondria, to increase local substrate concentrations and avoid competing pathways. |

This table outlines general metabolic engineering approaches for enhancing isoprenoid biosynthesis in common microbial chassis, which could be adapted for this compound production.

Enzyme Mechanism Studies in this compound Formation

The precise enzymatic mechanism for this compound formation remains unelucidated due to the lack of a characterized synthase. However, it is expected to follow the general mechanism of Class I monoterpene cyclases, which catalyze the cyclization of GPP. researchgate.net

The proposed catalytic cycle would begin with the binding of GPP into the enzyme's active site, which contains a cluster of acidic amino acid residues that coordinate a divalent metal cation (typically Mg²⁺ or Mn²⁺). nih.gov The mechanism proceeds through several key steps:

Ionization: The enzyme facilitates the departure of the diphosphate group from GPP, generating a highly reactive geranyl cation (an allylic carbocation). researchgate.net

Isomerization (Optional): The geranyl cation can isomerize to the linalyl diphosphate (LPP) intermediate, which can also serve as a precursor for cyclization.

Cyclization: The enzyme's active site architecture forces the flexible carbocation into a specific conformation, enabling an intramolecular electrophilic attack of a double bond onto the cationic center. This forms the six-membered ring characteristic of the this compound skeleton and a new tertiary carbocation.

Rearrangements and Termination: The cyclic carbocation may undergo further rearrangements, such as hydride or proton shifts, guided by the enzyme's active site. The reaction is terminated when a water molecule attacks the carbocation, forming the hydroxyl group, and a proton is eliminated, yielding the final neutral this compound product. nih.gov

The exact sequence of events and the nature of the intermediates are precisely controlled by the synthase, ensuring the formation of a specific stereoisomer. nih.gov

Regulation of this compound Biosynthesis in Natural Systems (e.g., Plants, Microorganisms)

In natural systems like plants, the biosynthesis of monoterpenes such as this compound is tightly regulated. This regulation ensures that these compounds, which often play roles in defense or signaling, are produced at the right time and in the right place. researchgate.net Regulation occurs at multiple levels, from gene transcription to substrate availability.

| Regulatory Factor | Description |

| Transcriptional Control | The expression of genes encoding terpene synthases and enzymes of the MEP pathway is often inducible. Transcription can be triggered by developmental cues (e.g., in specific tissues like flowers or glandular trichomes) or by external stresses like herbivore attack or pathogen infection. nih.gov |

| Hormonal Signaling | Plant hormones, particularly jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA), are key regulators of secondary metabolite synthesis. These signaling molecules can activate transcription factors that upregulate the expression of biosynthetic genes. |

| Precursor Availability | The flux of carbon through the MEP pathway is a critical control point. The activity of the first enzyme, DXS, is often rate-limiting and subject to feedback regulation, thus controlling the overall supply of GPP for monoterpene synthesis. researchgate.net |

| Microbial Interactions | Plant-associated microorganisms, including endophytic fungi and rhizospheric bacteria, can influence the plant's metabolic profile. These microbes can produce signaling molecules or hormones that modulate the plant's own biosynthetic pathways, potentially enhancing the production of defensive compounds like monoterpenes. |

This table summarizes the key factors that control the production of monoterpenes in plants, which are applicable to the natural biosynthesis of this compound.

Chemical Reactivity, Derivatization, and Mechanistic Investigations of Isocyclogeraniol

Oxidation and Reduction Chemistry of Functional Groups

The primary alcohol of isocyclogeraniol can be readily oxidized to the corresponding aldehyde, isocyclocitral. This transformation is a key step in the synthesis of various fragrance compounds. Conversely, while reduction of the alcohol is not a common transformation, the double bond within the cyclohexene (B86901) ring can be hydrogenated under specific catalytic conditions to yield the saturated analogue. The selective functionalization of terpenoids, including the oxidation of alcohol groups, is a critical strategy for creating new compounds. acs.org For instance, the oxidation of a secondary alcohol to a ketone can be achieved with reagents like pyridinium (B92312) chlorochromate (PCC). acs.org

Cyclization and Rearrangement Reactions

This compound and its derivatives are prone to cyclization and rearrangement reactions, often catalyzed by acids. wiley-vch.demasterorganicchemistry.commsu.edu These reactions can lead to the formation of novel bicyclic or rearranged monocyclic structures, significantly altering the molecule's sensory profile. For example, under acidic conditions, this compound can undergo a rapid intramolecular cyclization to produce 1,3,5-trimethyl-2-oxabicyclo[2.2.2]octane, a compound noted for its woody and cineol-like odor. perfumerflavorist.com This type of reaction highlights the influence of functional groups on the cyclization and rearrangement pathways in terpenoids. cnaa.md

Rearrangement reactions are fundamental in organic chemistry for creating structural isomers. wiley-vch.deresearchgate.net In terpene chemistry, these are often initiated by the formation of a carbocation, which can then be intercepted by various nucleophiles or undergo bond migrations to yield more stable structures. masterorganicchemistry.com The study of such rearrangements is crucial for understanding biosynthetic pathways and for the targeted synthesis of complex natural products. arkat-usa.orggoogle.com

Esterification, Etherification, and Other Derivatization Strategies for Novel Compounds

The primary alcohol group of this compound is a prime target for derivatization, particularly through esterification and etherification, to generate novel compounds with modified properties, such as odor, volatility, and stability.

Esterification: this compound can be converted to a variety of esters, which often possess unique and desirable fragrance characteristics. A common method is transesterification, where this compound is reacted with a lower alkyl ester, such as methyl salicylate (B1505791), in the presence of a catalyst. google.comepo.orggoogle.com This method is often preferred over direct esterification with the corresponding acid, especially for larger alcohol molecules, as it can proceed under milder conditions and result in higher yields. google.com For instance, the synthesis of isocyclogeranyl salicylate is achieved through this process. google.comepo.org Sulfonate esters, such as tosylates and brosylates, have also been prepared from this compound, creating pro-fragrance molecules designed for controlled release in various applications. google.com

Etherification: The conversion of the alcohol to an ether linkage is another strategy to modify the properties of this compound. perfumerflavorist.com This transformation can enhance the diffusiveness and alter the odor profile of the parent molecule. perfumerflavorist.com An example is the acid-catalyzed intramolecular cyclization that forms a cyclic ether, 1,3,5-trimethyl-2-oxabicyclo[2.2.2]octane. perfumerflavorist.com

The following table summarizes examples of derivatization reactions involving this compound:

Table 1: Derivatization Reactions of this compound| Derivative Type | Reactant | Reagents/Conditions | Product | Application/Note | Source(s) |

|---|---|---|---|---|---|

| Salicylate Ester | Methyl Salicylate | Transesterification catalyst (e.g., tin-based) | Isocyclogeranyl Salicylate | Perfumery | google.comepo.orggoogle.com |

| Sulfonate Ester | p-Toluenesulfonyl chloride | Base | Isocyclogeranyl Tosylate | Pro-fragrance | google.com |

| Cyclic Ether | (Intramolecular) | Methanesulphonic acid in nitromethane | 1,3,5-trimethyl-2-oxabicyclo[2.2.2]octane | Fragrance (woody, cineol odor) | perfumerflavorist.com |

Cross-Coupling Reactions and Advanced Functionalization

While direct cross-coupling reactions on this compound are not extensively documented in readily available literature, the principles of advanced functionalization are widely applied to terpene scaffolds. cnaa.mdcnaa.md Such strategies often involve converting the alcohol into a better leaving group (e.g., a halide or triflate) to enable participation in reactions like Suzuki, Heck, or Sonogashira couplings. The functionalization of terpenes before or after cyclization steps can control the selectivity and outcome of complex synthetic sequences. cnaa.md Furthermore, catalytic amination of terpene alcohols represents an advanced method for creating valuable amino terpenes. mdpi.com The development of methods for C-H bond functionalization also opens new avenues for modifying terpene structures, including those similar to this compound, allowing for the introduction of new functional groups at previously inaccessible positions. acs.org

Investigation of Reaction Mechanisms via Spectroscopic and Computational Methods

The study of reaction mechanisms in terpene chemistry heavily relies on a combination of spectroscopic and computational techniques. nih.govfrontiersin.org Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways, predict transition states, and understand the energetics of complex cyclization and rearrangement cascades. nih.govrsc.orgchemrxiv.org These computational studies can elucidate unexpected intermediates and reveal the critical role of specific interactions, such as C-H···π interactions, in guiding the reaction course. nih.gov

For example, computational methods have been used to:

Elucidate the complete pathway for the conversion of terpene precursors into complex polycyclic products. rsc.org

Identify key amino acid residues in terpene cyclase enzymes that control product selectivity. nih.govnih.gov

Assess different plausible cyclization mechanisms (e.g., stepwise vs. concerted) and determine the most energetically favorable route. nih.govfrontiersin.org

Reveal that enzymes often work by fixing the initial conformation of the substrate and protecting reactive intermediates, while the cyclization itself is driven by the inherent reactivity of the carbocation. frontiersin.org

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for identifying the structures of reactants, intermediates, and products, thereby validating the proposed mechanisms.

Photochemical and Thermal Stability Studies

The stability of fragrance ingredients like this compound under exposure to light and heat is a critical factor for their application in consumer products. thegoodscentscompany.comjohndwalsh.com

Thermal Stability: this compound is generally stable under typical storage conditions, protected from direct heat sources. thegoodscentscompany.comjohndwalsh.com However, at elevated temperatures, such as those encountered during combustion or excessive heating during processing, it can decompose. ellementalpro.com Thermal degradation can also occur if materials are subjected to high doses of irradiation without adequate cooling. oapi.int Safety data indicates that hazardous decomposition products, such as carbon monoxide and unidentified organic compounds, may form during combustion. johndwalsh.com

Photochemical Stability: Many fragrance ingredients are susceptible to degradation upon exposure to UV and visible light, which can lead to discoloration, malodor, and loss of product integrity. epo.org While specific photochemical studies focused solely on this compound are not widely published, general strategies for stabilizing photosensitive compounds in formulations are relevant. google.com The inclusion of UV filters and excited-state quenchers in product formulations is a common approach to mitigate light-induced degradation. epo.orggoogle.com this compound is listed as an ingredient in various cosmetic and household products where photostability is a concern. oapi.intepo.orggoogle.com Its logP value of 3.3 suggests a hydrophobic nature, which influences its behavior in formulations. iff.com

Advanced Analytical Techniques for Isocyclogeraniol Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of isocyclogeraniol and the detailed profiling of its impurities. sterlingpharmasolutions.comnih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. jeolusa.comusp.org This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

In the context of this compound, HRMS can precisely determine its molecular formula, C10H18O. This high mass accuracy is also instrumental in impurity profiling, a vital aspect of quality control in the pharmaceutical and fragrance industries. sterlingpharmasolutions.comfda.govwaters.com By identifying the exact masses of trace-level impurities, analysts can deduce their elemental compositions and propose potential structures. thermofisher.com This information is crucial for understanding degradation pathways, side-products from synthesis, and ensuring the purity of the final product. waters.com Modern HRMS platforms, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can be coupled with liquid or gas chromatography to separate complex mixtures before analysis, further enhancing their power in identifying unknown impurities even at very low concentrations. nih.govnih.gov

Key Applications of HRMS in this compound Analysis:

Precise mass measurement for molecular formula confirmation.

Identification and structural elucidation of process-related impurities and degradation products. fda.gov

Retrospective data analysis of non-target compounds without the need for re-injection. nih.gov

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Purity Assessment

This compound possesses chiral centers, meaning it can exist as enantiomers—non-superimposable mirror images. chromatographytoday.com Since enantiomers often exhibit different biological and sensory properties, determining the enantiomeric purity is crucial. thieme-connect.de Chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the benchmark method for separating and quantifying enantiomers. chromatographytoday.comazom.comchromatographyonline.com

This technique relies on a chiral stationary phase (CSP) within the chromatographic column. azom.comgcms.cz The CSP interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. azom.com

Chiral GC-MS: This method is well-suited for volatile compounds like this compound. The separated enantiomers are subsequently analyzed by a mass spectrometer, which provides both quantification and structural confirmation. azom.com

Chiral HPLC: For less volatile derivatives or when different selectivity is needed, chiral HPLC is employed. Polysaccharide-based CSPs are widely used due to their broad applicability across various mobile phases, including normal-phase, reversed-phase, and polar organic modes. nih.gov The choice of CSP and mobile phase is critical for achieving optimal separation. elte.hu

The enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) can be accurately determined by integrating the peak areas of the separated enantiomers. thieme-connect.deuma.es This analysis is fundamental in asymmetric synthesis and for ensuring the quality of enantiomerically pure products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure and stereochemistry of molecules like this compound in solution. numberanalytics.comleibniz-fmp.dewikipedia.org It provides information on the connectivity of atoms and their spatial relationships. numberanalytics.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used for a comprehensive structural analysis. uga.edu

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule. uga.edu

COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.comemerypharma.comprinceton.edu This helps to establish the bonding framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.comemerypharma.comprinceton.edu This is invaluable for assigning carbon resonances. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. numberanalytics.comcreative-biostructure.comprinceton.edu This is crucial for determining the relative stereochemistry and conformation of the molecule. For instance, strong NOESY cross-peaks between specific protons can confirm their cis or trans relationship on the cyclohexane (B81311) ring of this compound. numberanalytics.com

| NMR Experiment | Type | Information Obtained | Application to this compound |

|---|---|---|---|

| ¹H NMR | 1D | Proton chemical shifts, coupling constants, and integration. | Identifies the different types of protons and their relative numbers. |

| ¹³C NMR | 1D | Carbon chemical shifts. | Identifies the number and electronic environment of carbon atoms. |

| COSY | 2D | ¹H-¹H spin-spin coupling correlations. | Establishes proton connectivity through bonds. |

| HSQC | 2D | Direct ¹H-¹³C correlations (one bond). | Assigns protons to their directly attached carbons. |

| NOESY/ROESY | 2D | ¹H-¹H through-space correlations (proximity). | Determines relative stereochemistry and conformation. |

Detailed analysis of NMR parameters provides further structural insights. nanalysis.com

Chemical Shifts (δ): The position of a signal in the NMR spectrum (measured in ppm) is indicative of the electronic environment of the nucleus. nanalysis.com For this compound, the chemical shifts of the methyl groups, the protons on the cyclohexane ring, and the hydroxymethyl group are characteristic and aid in structural confirmation.

Coupling Constants (J): The splitting of NMR signals arises from the interaction of neighboring nuclear spins, and the magnitude of this splitting is the coupling constant (measured in Hz). nanalysis.comdu.edu Vicinal coupling constants (³J), which occur between protons on adjacent carbons, are particularly informative as their magnitude is related to the dihedral angle between the protons, as described by the Karplus equation. conflex.co.jplibretexts.org By analyzing the ³J values for the protons on the cyclohexane ring, the preferred conformation (e.g., chair, boat) and the axial/equatorial positions of the substituents can be determined. conflex.co.jp

1D and 2D NMR Experiments (e.g., COSY, HSQC, NOESY, ROESY)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. edinst.comstellarnet.usksu.edu.sa Both techniques probe the vibrational modes of molecular bonds, but they operate on different principles and are subject to different selection rules, making them complementary. edinst.comgatewayanalytical.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.saspectroscopyonline.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.comksu.edu.sa FTIR is particularly effective for identifying polar functional groups. In this compound, the strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group would be a prominent feature. libretexts.org

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). stellarnet.usgatewayanalytical.com A vibration is Raman active if it causes a change in the molecule's polarizability. edinst.comksu.edu.sa Raman spectroscopy is often better for identifying non-polar bonds, such as C-C and C=C bonds within the carbon skeleton. gatewayanalytical.com

The combination of FTIR and Raman spectra provides a comprehensive "fingerprint" of the molecule, confirming the presence of key functional groups and aiding in its identification. gatewayanalytical.comnsf.govnih.gov

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Variable |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| C=C (Alkene) | Stretching | 1620-1680 (Often weak in IR) | 1620-1680 (Often strong in Raman) |

| C-O (Alcohol) | Stretching | 1050-1260 | Variable |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC-MS)

For the analysis of particularly complex mixtures containing this compound, such as essential oils or commercial fragrance formulations, even more powerful separation techniques are required. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers unparalleled resolving power. shimadzu.eumetabolomicscentre.calabrulez.com

In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a short, fast column with a different stationary phase (e.g., separating by polarity after an initial separation by boiling point). shimadzu.eu This two-dimensional separation spreads the components over a 2D plane, dramatically increasing peak capacity and resolving compounds that would co-elute in a one-dimensional separation. shimadzu.eudlr.de When coupled with a fast-acquiring mass spectrometer, like a TOF-MS, it allows for the identification and quantification of hundreds or even thousands of individual compounds in a single run. jeolusa.comlabrulez.com This makes GCxGC-MS an exceptional tool for detailed compositional analysis and impurity profiling in highly complex matrices. metabolomicscentre.cadlr.de

Quantitative Analytical Methods in Various Research Matrices

The quantification of this compound in diverse research matrices is crucial for quality control, regulatory compliance, and understanding its distribution in natural and commercial products. Various analytical techniques are employed for the accurate determination of this compound, with gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) being the most prevalent methods. These methods are favored for their high sensitivity, selectivity, and ability to resolve complex mixtures, which are characteristic of the matrices where this compound is typically found.

Research matrices for this compound quantification span from natural sources like essential oils and plant extracts to finished consumer goods such as cosmetics and fragrance formulations. The choice of sample preparation and analytical method is often dictated by the complexity of the matrix and the expected concentration of the analyte.

Essential Oils and Plant Extracts

In the analysis of essential oils and plant extracts, hydrodistillation followed by GC-MS or GC-FID analysis is a common workflow. For instance, in a study on the essential oil from the leaves of Calotropis gigantea, this compound was identified and quantified using these techniques. niif.hu The analysis revealed a concentration of 0.4612% of this compound in the total oil composition. niif.hu

Another approach involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, which is particularly useful for analyzing volatile compounds in plant materials. A study on the volatile aroma compounds of Chinese wild grape berries utilized this method to determine the composition of various aromatic compounds, including this compound. researchgate.netscielo.br The results showed the presence of this compound in certain grape species. researchgate.netscielo.br

The following table summarizes the quantitative findings of this compound in plant-based matrices from selected research.

Table 1: Quantitative Determination of this compound in Plant-Based Matrices

| Research Matrix | Analytical Method | Sample Preparation | Reported Concentration of this compound | Reference |

|---|---|---|---|---|

| Calotropis gigantea Leaf Essential Oil | GC-FID, GC-MS | Hydrodistillation | 0.4612% | niif.hu |

| Chinese Wild Grape Berries (V. davidii) | HS-SPME/GC-MS | Headspace Solid-Phase Microextraction | 1.54 ± 0.50 (Relative Content, µg/kg) | researchgate.net |

| Chinese Wild Grape Berries (V. yeshanensis) | HS-SPME/GC-MS | Headspace Solid-Phase Microextraction | 0.78 ± 0.21 (Relative Content, µg/kg) | researchgate.net |

Commercial and Consumer Products

The concentration of this compound in consumer products is a significant aspect of quality control and regulatory assessment. Due to its potential for skin sensitization, maximum acceptable concentrations for this compound have been established for various product categories by regulatory bodies like the European Commission and the International Fragrance Association (IFRA). industrialchemicals.gov.auifrafragrance.orglegislation.gov.ukifrafragrance.org For example, in Europe, the use of this compound in cosmetic products is restricted to a maximum concentration of 0.5% in ready-for-use preparations. industrialchemicals.gov.aulegislation.gov.uk IFRA standards specify different maximum levels depending on the product type, ranging from 0.087% in some categories to as high as 11% in others. ifrafragrance.org

The analysis of this compound in these complex matrices often involves solvent extraction followed by GC-MS for identification and quantification. Patent literature for fragrance compositions provides examples of specific formulations where this compound is included at defined concentrations. These documents indicate that this compound can be used at levels such as 0.0464% in certain fragrance formulations. google.comgoogle.comgoogle.com

The table below presents examples of specified concentrations of this compound in commercial fragrance formulations as disclosed in patent literature.

Table 2: Specified Concentrations of this compound in Commercial Fragrance Formulations

| Product Type | Analytical Context | Specified Concentration of this compound (% w/w) | Reference |

|---|---|---|---|

| Fragrance Composition | Patent Disclosure | 0.0464 | google.comgoogle.comgoogle.com |

The quantitative analysis of this compound relies on robust and validated analytical methodologies to ensure product safety and compliance with regulatory standards. The data from various research matrices demonstrate the utility of techniques like GC-MS in accurately determining the levels of this fragrance ingredient in a wide array of samples.

Biological Activities and Mechanistic Investigations in Non Human Systems

Antimicrobial and Antifungal Efficacy Against Microbial Strains (In Vitro Studies)

Isocyclogeraniol has been identified as a component of essential oils that exhibit antimicrobial properties. However, studies focusing on the isolated compound's efficacy are limited. Research on the essential oil of Calotropis gigantea leaves, which contains this compound as a minor constituent (0.4612%), has demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. niif.hu The essential oil was effective against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans. niif.hu

The antimicrobial activity of the essential oil was evaluated using the well diffusion method, where the zone of inhibition was measured. niif.hu While these findings suggest that essential oils containing this compound are biologically active, the specific contribution of this compound to the observed effects is not delineated. The primary antimicrobial activity in the C. gigantea essential oil was attributed to major components like phytol (B49457) and phenylacetaldehyde. niif.hu Further research using purified this compound is necessary to determine its specific minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC) against various microbial strains. wikipedia.orgidstewardship.comnelsonlabs.com

Table 1: Antimicrobial Activity of Calotropis gigantea Essential Oil (Containing this compound)

| Test Organism | Type | Zone of Inhibition (mm) of Essential Oil |

| Pseudomonas aeruginosa | Bacterium | 7 |

| Escherichia coli | Bacterium | 5 |

| Staphylococcus aureus | Bacterium | 4 |

| Candida albicans | Fungus | 5 |

| Data from the analysis of the essential oil of Calotropis gigantea leaves, which contains this compound as a minor component. niif.hu |

Insecticidal, Repellent, and Pheromonal Activities in Arthropod Models

Volatile terpenoids are well-known for their roles in mediating interactions between plants and insects. This compound has been identified as a compound with potential insect repellent properties. molaid.com While specific quantitative data on its repellency against particular arthropod species is not extensively documented in publicly available research, its inclusion in fragrance compositions with insect repellent applications suggests an acknowledged effect. perfumersupplyhouse.comperfumersupplyhouse.com

There is also evidence suggesting that this compound may function as an insect pheromone. archive.org Pheromones are chemical signals used for communication between members of the same species, and they can influence behaviors such as aggregation, mating, and trail-following. numberanalytics.com The specific context and arthropod species for which this compound acts as a pheromone require further detailed investigation.

Table 2: Reported Entomological Activities of this compound

| Activity | Target Arthropod(s) | Source(s) |

| Insect Repellent | General | molaid.com |

| Insect Pheromone | Not Specified | archive.org |

Phytochemical Roles and Plant-Microbe/Plant-Insect Interactions

As a volatile organic compound, this compound likely plays a role in the complex chemical communication networks of the plants that produce it. Plants release a diverse array of VOCs to interact with their environment, and these interactions can be with both microbes and insects. frontiersin.orgresearchgate.netusp.br

In plant-microbe interactions, VOCs can have a dual role. They can act as antimicrobial agents, inhibiting the growth of pathogenic fungi and bacteria on the plant's surface. nih.govmdpi.com Conversely, they can also be involved in establishing beneficial relationships with symbiotic microbes. nih.gov The specific role of this compound in mediating these interactions in the rhizosphere and phyllosphere has not been extensively studied.

In the context of plant-insect interactions, VOCs are crucial for both defense and reproduction. researchgate.net Herbivore-damaged plants often release a specific blend of VOCs that can act as a distress signal, attracting natural enemies of the herbivore, such as parasitic wasps or predators. usp.br This is a form of indirect defense. VOCs also contribute to the plant's direct defense by being toxic or repellent to herbivores. researchgate.netresearchgate.net Furthermore, floral scents, which are complex mixtures of VOCs, are critical for attracting pollinators. usp.br The contribution of this compound to these intricate signaling pathways in specific plant-insect relationships is an area for future research.

Modulation of Cellular Pathways in Non-Mammalian Cell Lines

There is a lack of specific research on the effects of this compound on cellular pathways in non-mammalian cell lines, such as those derived from insects or fungi. neb.comnih.govmdpi.comnih.govbiorxiv.org In general, bioactive compounds can modulate various cellular pathways, including those involved in growth, differentiation, and apoptosis. For insect cell lines, compounds can be screened for cytotoxic effects that could be harnessed for insecticidal purposes. In fungal cell lines, the disruption of pathways related to cell wall synthesis or membrane integrity is a common mechanism of action for antifungal agents. patsnap.com Given the antimicrobial and potential insecticidal properties of essential oils containing this compound, it is plausible that this compound could modulate key cellular pathways in these organisms, but this remains to be experimentally verified.

Receptor Binding and Ligand-Protein Interaction Studies (Non-Human Receptors)

Enzyme Inhibitory or Activating Properties (Excluding Human Enzymes)

There is a paucity of research on the specific enzyme inhibitory or activating properties of this compound in non-human systems. Many secondary metabolites from plants are known to inhibit enzymes in insects and pathogens. nih.gov For instance, some plant compounds can inhibit digestive enzymes in insects, such as amylases and proteases, thereby reducing their ability to derive nutrients from the plant. nih.gov In fungi, inhibitors of enzymes like chitin (B13524) synthase can disrupt cell wall formation, leading to fungal death. patsnap.com It is conceivable that this compound could have inhibitory effects on certain enzymes in insects or fungi, which could contribute to its potential biological activities. However, without specific studies, this remains speculative.

Environmental Fate, Degradation Pathways, and Biotransformation of Isocyclogeraniol

Photodegradation Kinetics and Product Identification in Environmental Compartments

Photodegradation, the breakdown of chemical compounds by light, is a significant pathway for the removal of organic substances from the environment. In the atmosphere, organic compounds can be degraded by photolysis or by reaction with photochemically generated species like hydroxyl radicals. fluorocarbons.orgsemanticscholar.org

While specific kinetic data for the photodegradation of isocyclogeraniol in various environmental compartments (air, water, soil) are not extensively detailed in the public domain, information from registration dossiers suggests that phototransformation in air is a relevant degradation pathway. europa.eu The process of photodegradation can lead to the formation of various transformation products, some of which may also be of environmental interest. nih.govumweltbundesamt.de For instance, the degradation of other organic compounds in the atmosphere is known to produce smaller, more oxidized molecules. semanticscholar.org The vapor pressure of this compound is reported as 0.017778 mm Hg at 23°C and 0.046000 mmHg at 25°C, which suggests a potential for volatilization and subsequent atmospheric degradation. iff.comthegoodscentscompany.com

Further research is needed to fully characterize the photodegradation kinetics of this compound and to identify its complete profile of photoproducts in different environmental matrices.

Biodegradation by Microbial Communities in Soil and Aquatic Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemicals. medcraveonline.com However, this compound is reported to be non-biodegradable. iff.com This suggests that microbial communities in soil and aquatic systems may not significantly contribute to its degradation.

The process of microbial biotransformation can involve various reactions such as hydroxylation, oxidation, and cleavage of chemical structures, leading to the formation of metabolites. medcraveonline.comfrontiersin.orgnih.govnih.gov While some organic compounds are readily biodegradable, others, like this compound, may persist in the environment. ellementalpro.comellementalpro.com The lack of significant biodegradation implies that other removal mechanisms, such as photodegradation or adsorption, may be more important for the environmental dissipation of this compound.

Metabolites and Transformation Products in Environmental Matrices

Given that this compound is considered non-biodegradable, the formation of metabolites through microbial action is expected to be limited. iff.com However, abiotic degradation processes like photodegradation can lead to the formation of transformation products. europa.eunih.gov The identification of these products is essential for a comprehensive environmental risk assessment, as they may have different properties and toxicities than the parent compound. nih.gov

Detailed studies identifying the specific metabolites and transformation products of this compound in various environmental matrices (soil, water, sediment) are not widely available in the reviewed literature. Further investigation is required to understand the full range of transformation products that may be formed under different environmental conditions.

Adsorption, Leaching, and Volatilization Behavior in Environmental Systems

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, including its tendency to adsorb to soil and sediment, its potential to leach through the soil into groundwater, and its volatility.

Adsorption and Leaching: The adsorption of a chemical to soil particles affects its mobility. unl.edufrontiersin.org Chemicals with strong adsorption are less likely to leach into groundwater. researchgate.netnih.gov The log Koc value, an indicator of a substance's tendency to adsorb to organic carbon in soil and sediment, is a key parameter in assessing this behavior. While a specific log Koc for this compound was not found, its logP (o/w) of 3.300 suggests a moderate potential for adsorption. thegoodscentscompany.com Generally, substances with higher logP values tend to adsorb more strongly to soil and sediment.

Volatility: Volatility describes the tendency of a substance to vaporize. unl.edu this compound has a reported vapor pressure of 0.017778 mm Hg at 23°C and 0.046000 mmHg at 25°C, indicating that it has some potential to volatilize from surfaces into the atmosphere. iff.comthegoodscentscompany.com Once in the atmosphere, it can be subject to photodegradation. europa.eu

Bioaccumulation Potential in Non-Target Organisms (Non-Human)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from water. taylorandfrancis.com A BCF value greater than 1.0 suggests that the plant has the ability to absorb and accumulate the element in its tissues. taylorandfrancis.com

For this compound, a bioconcentration factor (BCF) of 1.584 has been reported based on the OECD 305 method. madarcorporation.com This value is relatively low, suggesting a low potential for bioaccumulation in aquatic organisms. The octanol-water partition coefficient (logP or log Kow) is another indicator of bioaccumulation potential. semanticscholar.org this compound has a logP of 3.300, which also points towards a low to moderate potential for bioaccumulation. thegoodscentscompany.com

Emerging Applications and Material Science Contributions of Isocyclogeraniol

Role as a Building Block in Polymer Chemistry and Advanced Materials Synthesis

While not a conventional monomer, Isocyclogeraniol's chemical structure, featuring a hydroxyl group and a cyclohexene (B86901) ring, allows it to be incorporated into polymeric structures. Its primary role is often as a modifying agent or a precursor that imparts specific properties to the final material.

Research has shown that this compound can undergo acid-catalyzed cyclization to form novel cyclic ethers, such as 1,3,5-trimethyl-2-oxabicyclo[2.2.2]octane. perfumerflavorist.com This reaction pathway opens possibilities for creating unique polymeric or resinous materials where this ether linkage can enhance properties like diffusiveness, a principle also observed when converting alcohols to ethers in fragrance chemistry to increase vapor pressure. perfumerflavorist.com The synthesis of such complex cyclic structures from a readily available molecule highlights its potential in creating advanced materials with tailored characteristics. perfumerflavorist.com

The field of polymer chemistry focuses on the synthesis, structure, and properties of polymers, which are large molecules composed of repeating monomer units. rsc.orgwikipedia.org Polymers can be synthesized through various mechanisms, including chain-growth and step-growth polymerization. scribd.comlibretexts.org The incorporation of functional molecules like this compound can be achieved during or after polymerization to create functional polymers for specific applications, such as controlled-release matrices. oapi.int

Functionalization of Surfaces and Nanomaterials

The hydroxyl group in this compound serves as a reactive site for grafting the molecule onto various surfaces and nanomaterials. This surface modification can alter the physicochemical properties of the substrate, such as hydrophobicity, and introduce new functionalities.

The functionalization of nanoparticles is a key area of research for improving their biocompatibility and interaction with biological systems. nih.gov Techniques for surface modification are critical for creating stable and effective nanobiosensors and other advanced materials. rsc.org The process can involve creating chemical bonds between the nanoparticle surface and the functional molecule. nih.govnih.gov For instance, the hydroxyl group of this compound could be used to attach it to silica (B1680970) or metal oxide nanoparticles, potentially creating surfaces with specific fragrance-releasing properties or altered interfacial characteristics. The modification of electrode surfaces with nanoparticles, for example, can enhance electrochemical performance for sensor applications. scirp.org Similarly, modifying nanoparticles with organic molecules can prevent aggregation in biological fluids and reduce the formation of a protein corona. mdpi.com

Integration into Novel Scent Delivery Systems and Microencapsulation Technologies (Focus on Material Science Aspects)

A significant material science application for this compound is its incorporation into controlled-release systems, particularly through microencapsulation. This technology entraps a core material—in this case, a fragrance like this compound—within a polymeric shell to protect it and control its release over time. google.comgoogleapis.comgoogle.com

The choice of shell material is critical and is a central aspect of the material science of these systems. Common shell materials include aminoplast polymers, formed by the condensation polymerization of monomers like melamine (B1676169) and formaldehyde (B43269) with urea. googleapis.comgoogle.com Other materials such as polyacrylates, polyurethanes, and biopolymers like gelatin are also used. google.comgoogle.comresearchgate.net The properties of the polymeric shell, such as its thickness, permeability, and stability across different pH ranges, determine the release profile of the encapsulated fragrance. google.com

Patents describe the use of this compound as a component in the core of such microcapsules, which are then integrated into consumer products. google.com The material science challenge lies in designing a shell that remains stable in a complex product matrix (e.g., a liquid detergent) but can release its contents when triggered, for example, by friction. google.comgoogleapis.com The development of superabsorbent polymers (SAPs) also offers a platform for the controlled release of fragrances, where the polymer matrix absorbs and retains the fragrance, releasing it slowly over time. m2polymer.com

Table 1: Microencapsulation Systems for Fragrance Delivery

| Technology | Shell Material Examples | Core Component Example | Release Mechanism |

|---|---|---|---|

| Aminoplast Microcapsules | Melamine-formaldehyde, Urea-formaldehyde googleapis.comgoogle.com | This compound google.com | Friction, Rupture google.com |

| Polyacrylate Microcapsules | Methyl methacrylate (B99206), Ethyl methacrylate google.com | Hydrophobic fragrance oils google.com | Diffusion, Rupture |

| Biopolymer Microcapsules | Gelatin, Gum Arabic researchgate.net | Geraniol (B1671447), Citronella Oil researchgate.net | Diffusion, Dissolution |

Contributions to Sustainable Chemistry and Bio-based Product Development

This compound can be synthesized from bio-based feedstocks, aligning with the principles of sustainable and green chemistry. A common precursor is beta-pinene, a component of turpentine (B1165885) derived from pine trees. The synthesis of fragrance molecules like this compound from renewable sources like essential oils represents a move away from petrochemical dependence. ejmanager.com This contributes to the development of bio-based products, which are increasingly in demand in markets for cosmetics, personal care, and household goods. specialchem.com The use of biomass as a raw material is a key strategy in creating more sustainable chemical processes and products. oapi.int

Exploration in Agrochemical Formulations (Excluding Dosage and Safety)

In the field of agrochemicals, this compound is explored for its role in product formulations. google.com Adjuvants are non-pesticidal substances added to agrochemical formulations to enhance the effectiveness of the active ingredient. hse.gov.ukwisc.educrodaagriculture.com These materials can act as wetting agents, penetrants, or stabilizers. crodaagriculture.com

This compound is listed as a potential component in agrochemical formulations in patent literature. google.com Its chemical properties may allow it to function as a co-formulant, synergist, or adjuvant. hse.gov.ukmade-in-china.com For example, its partial solubility characteristics could aid in the dispersion or stabilization of active ingredients within a concentrate or spray tank mixture. A synergist is a substance that can enhance the activity of a pesticide. hse.gov.uk The role of such compounds is purely functional within the chemical mixture, modifying the physical properties of the spray solution or improving the delivery of the active substance to the target. crodaagriculture.com Organosiloxane-based adjuvants, for instance, are known for their ability to improve the spreading and penetration of agrochemicals. sciopen.com While this compound is not an organosiloxane, its inclusion in formulations points to its potential utility in modifying the physical chemistry of the final product.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C10H18O | 68527-77-5 |

| 1,3,5-trimethyl-2-oxabicyclo[2.2.2]octane | C10H18O | Not Available |

| beta-Pinene | C10H16 | 127-91-3 |

| Melamine | C3H6N6 | 108-78-1 |

| Formaldehyde | CH2O | 50-00-0 |

| Urea | CH4N2O | 57-13-6 |

| Methyl methacrylate | C5H8O2 | 80-62-6 |

| Gelatin | Not Applicable | 9000-70-8 |

| Geraniol | C10H18O | 106-24-1 |

Computational Chemistry and Theoretical Studies on Isocyclogeraniol

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

The electronic structure is key to a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

Quantum chemical calculations provide data on:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Thermodynamic Properties: Such as heat of formation and total energy, which indicate relative stability.

Electronic Properties: Including orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which reveal reactive sites. oup.comrsc.org

While specific DFT studies on isocyclogeraniol are not extensively detailed in publicly available literature, the methodology is standard for fragrance molecules and terpenoids. nih.govresearchgate.net An illustrative summary of typical data obtained from a DFT calculation (e.g., using the B3LYP functional) for a molecule similar to this compound is presented below.

Table 1: Illustrative Quantum Chemical Properties for this compound

| Property | Illustrative Value/Description | Significance |

| Total Energy | -541.XXX Hartrees | A measure of the molecule's overall stability at 0 K. Used to compare the stability of different isomers. |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ionization potential and electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest empty orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | ~1.8 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular interactions and solubility. |

| Electrostatic Potential | Negative potential localized around the oxygen atom of the hydroxyl group. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological receptors. nih.govgithub.io For this compound, MD simulations can be used to understand how it interacts with its environment, which is crucial for applications in perfumery and materials science.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic behavior. youtube.com This allows for the observation of processes that occur over nanoseconds to microseconds, providing insights into:

Conformational Flexibility: How the ring and side chains of this compound move and flex at a given temperature.

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces) with other molecules. diva-portal.orgmcmaster.ca

Solvation Effects: How the molecule behaves in different solvents.

MD simulations are particularly valuable for studying terpenoids and their interactions with biological systems, such as cell membranes or olfactory receptors. nih.govacs.orgchemrxiv.org For instance, simulations can model the permeation of terpenoids through lipid bilayers or their binding dynamics within a protein's active site. acs.orgchemrxiv.orgarxiv.org

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound